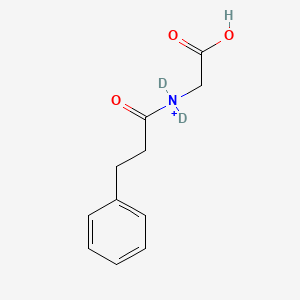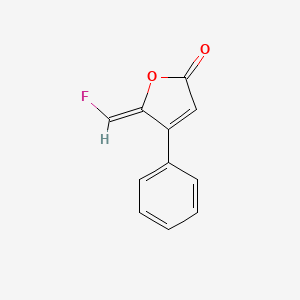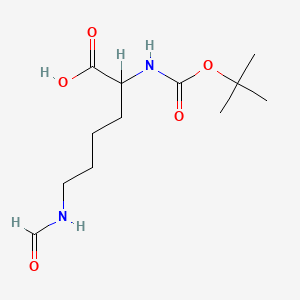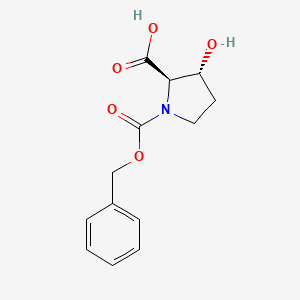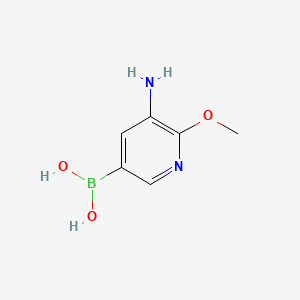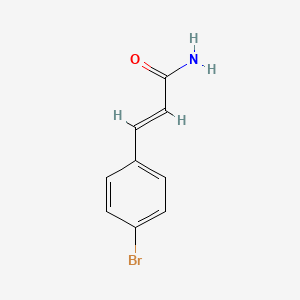
乙醇胺-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanolamine-D7, also known as 2-aminoethanol-D7, is an isotopically labeled compound that is used in a variety of research applications. It is a derivative of ethanolamine, an amino alcohol that is a precursor to many important compounds in biochemistry, including choline and acetylcholine. Ethanolamine-D7 is used as a tracer to study the metabolism of ethanolamine and its derivatives in biochemical and physiological studies. It has also been used to investigate the mechanism of action of various enzymes, as well as to study the interaction between ethanolamine and other molecules.
科学研究应用
微藻代谢产物生产
乙醇胺已被用于雨生红球藻的治疗和预处理,以提高代谢产物的产量 {svg_1}. 这种微藻是类胡萝卜素的丰富来源,特别是虾青素,它具有许多健康益处,包括皮肤健康、耐力、心脏健康、关节疼痛缓解,甚至在癌症治疗中也发挥着潜在作用 {svg_2}. 乙醇胺的使用已被证明可以增加细胞中类胡萝卜素、碳水化合物和蛋白质的含量 {svg_3}.
虾青素生产
虾青素是一种类胡萝卜素和抗氧化剂,具有许多健康益处。 它由雨生红球藻合成,雨生红球藻以产生最高含量的天然类胡萝卜素而闻名 {svg_4}. 已发现乙醇胺可以增加这些细胞中虾青素的含量 {svg_5}.
微藻中的信号通路
已发现乙醇胺可以改善雨生红球藻中代谢产物的信号通路 {svg_6}. 这表明乙醇胺可能被用于操纵其他微生物的代谢途径,以实现各种应用。
微生物生长促进
乙醇胺已被认为可以作为碳源和氮源,促进微生物的生长 {svg_7}. 这使得它成为微生物学和生物技术研究中宝贵的化合物。
膜稳定
乙醇胺已被认为可以作为膜的稳定剂 {svg_8}. 这种特性可能在细胞生物学和生物化学等各个研究领域都有用。
脱硫
已发现铁/乙醇胺/低共熔溶剂(DES)体系是去除H2S的良好脱硫剂 {svg_9}. 与单独使用铁或醇胺的DES溶液相比,该体系表现出显着增强的脱硫性能 {svg_10}. 这种应用在环境科学和污染控制中尤为重要。
空间研究
乙醇胺已在太空中被发现 {svg_11}. 这一发现意义重大,因为它表明太空中存在最简单的磷脂头部基团,这可能对我们理解生命的起源有影响 {svg_12}.
作用机制
Target of Action
Ethanolamine, the non-deuterated form of Ethanolamine-D7, is known to interact with several targets in biological systems. It has been found to interact with surface protein A in Neisseria meningitidis and Annexin A3 in humans . .
Mode of Action
The mode of action of Ethanolamine involves the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine deaminase, a coenzyme-B12-dependent enzyme . This process involves the transfer of hydrogen, indicating that the rate-limiting step involves the transfer of hydrogen . .
Biochemical Pathways
Ethanolamine is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . In this pathway, choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol . Ethanolamine is also known to be utilized by various bacteria, affecting their metabolic pathways .
Result of Action
For instance, it has been shown to modulate the expression of virulence-related genes in enterotoxigenic Escherichia coli (ETEC), promoting the damaging effect of ETEC on the host epithelial barrier . It also affects the metabolic profile of ETEC .
Action Environment
The action of Ethanolamine-D7 may be influenced by various environmental factors. For instance, the intramacrophage environment promotes the expression of the ethanolamine utilization transcription factor EutR, which directly activates SPI-2 . Moreover, the intestinal environment, rich in ethanolamine, can significantly affect the virulence phenotype, metabolic profile, and pathogenicity of ETEC . .
安全和危害
未来方向
Ethanolamine is a valuable source of carbon and/or nitrogen for bacteria capable of its catabolism. Because it is derived from the membrane phospholipid phosphatidylethanolamine, it is particularly prevalent in the gastrointestinal tract, which is membrane rich due to turnover of the intestinal epithelium and the resident microbiota . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .
生化分析
Biochemical Properties
ETHANOLAMINE-D7 plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids. It interacts with enzymes such as ethanolamine kinase, which phosphorylates ethanolamine to form phosphoethanolamine. This compound is then further converted into phosphatidylethanolamine, a key component of cell membranes. ETHANOLAMINE-D7 also interacts with choline/ethanolamine phosphotransferase, which catalyzes the final step in the synthesis of phosphatidylcholine and phosphatidylethanolamine .
Cellular Effects
ETHANOLAMINE-D7 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the modulation of inflammatory responses and intestinal physiology. In bacterial cells, ethanolamine utilization can affect virulence and metabolic profiles, as seen in pathogens like Escherichia coli and Salmonella . In mammalian cells, ethanolamine is essential for maintaining cell membrane integrity and function .
Molecular Mechanism
At the molecular level, ETHANOLAMINE-D7 exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to ethanolamine kinase and choline/ethanolamine phosphotransferase, facilitating the synthesis of phospholipids. Additionally, ethanolamine signaling can modulate gene expression by activating transcription factors such as EutR in bacteria, which regulates ethanolamine metabolism and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ETHANOLAMINE-D7 can change over time. Studies have shown that ethanolamine can influence bacterial growth and virulence gene expression over extended periods. For example, in Escherichia coli, ethanolamine exposure led to increased expression of virulence-related genes and metabolic reprogramming . The stability and degradation of ETHANOLAMINE-D7 in various conditions are crucial for its long-term effects on cellular functions .
Dosage Effects in Animal Models
The effects of ETHANOLAMINE-D7 vary with different dosages in animal models. Higher doses can lead to increased metabolic activity and changes in gene expression. Excessive doses may result in toxic effects, such as liver damage or altered immune responses. Studies in sheep have shown that different dosages of ethanolamine can significantly impact lung function and bioavailability .
Metabolic Pathways
ETHANOLAMINE-D7 is involved in several metabolic pathways, including the Kennedy pathway for phospholipid synthesis. It is converted to phosphoethanolamine by ethanolamine kinase and then to phosphatidylethanolamine by choline/ethanolamine phosphotransferase. These pathways are essential for maintaining cellular membrane integrity and function .
Transport and Distribution
ETHANOLAMINE-D7 is transported and distributed within cells and tissues through specific transporters and binding proteins. The feline leukemia virus subgroup C receptor-related proteins 1 and 2 (FLVCR1 and FLVCR2) facilitate the transport of ethanolamine across the plasma membrane. These transporters use a concentration-driven substrate translocation process, ensuring efficient distribution of ethanolamine within cells .
Subcellular Localization
ETHANOLAMINE-D7 is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. The enzyme choline/ethanolamine phosphotransferase, which is involved in the synthesis of phosphatidylethanolamine, is primarily found in the endoplasmic reticulum. This localization is crucial for the enzyme’s function in phospholipid biosynthesis .
属性
| { "Design of the Synthesis Pathway": "The synthesis of ETHANOLAMINE-D7 can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Deuterated ammonia (ND3)", "Deuterated ethylene oxide (C2D4O)" ], "Reaction": [ "Step 1: Deuterated ammonia (ND3) is reacted with deuterated ethylene oxide (C2D4O) in the presence of a catalyst such as potassium hydroxide (KOH) to form deuterated monoethanolamine (C2D5NO).", "Step 2: Deuterated monoethanolamine (C2D5NO) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as Raney nickel to form deuterated diethanolamine (C4D11NO2).", "Step 3: Deuterated diethanolamine (C4D11NO2) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as platinum oxide (PtO2) to form ETHANOLAMINE-D7 (C2D7NO)." ] } | |
| 1219802-89-7 | |
分子式 |
C2D7NO |
分子量 |
68.12621245 |
同义词 |
ETHANOLAMINE-D7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


